molecular formula C21H18FN3O5S B3658161 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide

Cat. No.: B3658161
M. Wt: 443.4 g/mol
InChI Key: BVFPNZLPXVUALO-UHFFFAOYSA-N
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Description

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzyl group, a fluorophenyl group, a sulfonylamino group, and a nitrophenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with 4-fluorobenzenesulfonyl chloride to form benzyl-(4-fluorophenyl)sulfonylamine. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Alkyl or aryl halides, nucleophiles

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-aminophenyl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetic acid and 3-nitroaniline

Scientific Research Applications

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonylamino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the benzyl and fluorophenyl groups provide additional hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
  • 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
  • 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide

Uniqueness

Compared to its analogs, 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine’s high electronegativity and small size can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to improved efficacy and selectivity.

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5S/c22-17-9-11-20(12-10-17)31(29,30)24(14-16-5-2-1-3-6-16)15-21(26)23-18-7-4-8-19(13-18)25(27)28/h1-13H,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFPNZLPXVUALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
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2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide

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